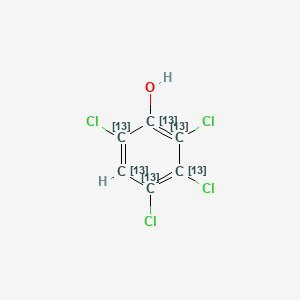

Tetrachlorophenol-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

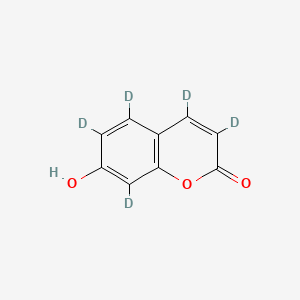

Tetrachlorophenol-13C6 is an organochloride of phenol that contains four covalently bonded chlorine atoms . It is used in scientific research and finds applications in various fields like environmental monitoring and pharmaceutical studies.

Synthesis Analysis

Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of tetrachlorophenol exist according to which ring positions on the phenol contain chlorine atoms .Molecular Structure Analysis

The molecular formula of Tetrachlorophenol-13C6 is 13C6 H2 Cl4 O . It has a molecular weight of 237.847 .Chemical Reactions Analysis

The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .Physical And Chemical Properties Analysis

Tetrachlorophenol-13C6 is a beige solid . It sublimes at its boiling point . It has a specific gravity of 1.6 .Applications De Recherche Scientifique

Chemical Analysis

Tetrachlorophenol-13C6 can be used in chemical analysis due to its unique structure and properties . It has a molecular weight of 231.891 and its chemical structure can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

Enzymatic Synthesis

Tetrachlorophenol-13C6 can be used in enzymatic synthesis. For example, it has been used in the assembly of [13C6]galactose into lacto-N- and lacto-N-neo-type human milk oligosaccharides (HMOS) structures up to octaoses . This process involves the use of UDP-[15N]GlcNAc for the enzymatic synthesis of [13C6/15N]lacto-N-neo-tetraose .

Mass Spectrometry-Based Quantification

The use of Tetrachlorophenol-13C6 in mass spectrometry-based quantification has been demonstrated. Specifically, it has been used in the analysis of tetraose in complex biological mixtures . This application shows the potential of tailored stable isotope reference standards for the mass spectrometry-based quantification .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Tetrachlorophenol-13C6 is a stable isotope-labeled compound that is synthesized by replacing six hydrogen atoms with carbon-13 atoms in the molecular structure of 2,4,5,6-tetrachlorophenol . .

Mode of Action

Tetrachlorophenols, including Tetrachlorophenol-13C6, are produced by electrophilic halogenation of phenol with chlorine The chlorine atoms are covalently bonded to the phenol molecule

Biochemical Pathways

Research on 13c metabolic flux analysis has shown that certain pathways can be affected by 13c-labeled compounds .

Result of Action

It is known that tetrachlorophenols, as a group, have been classified as possibly carcinogenic to humans .

Propriétés

IUPAC Name |

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRPFIJEJYOFN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.